molecular formula C19H17F2NO4 B2793271 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-2-methylpropanoic acid CAS No. 2140749-85-3

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-2-methylpropanoic acid

Cat. No.: B2793271
CAS No.: 2140749-85-3
M. Wt: 361.345
InChI Key: QDWMFULDTRPTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-2-methylpropanoic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate and aqueous dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine in DMF.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Piperidine in DMF is commonly used for the removal of the Fmoc group.

    Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the removal of the Fmoc group yields the free amine, which can then be further modified.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-2-methylpropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used in peptide synthesis as a protected amino acid.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-2-methylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group during chemical reactions, preventing unwanted side reactions . The compound can be deprotected using piperidine in DMF, allowing the free amine to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-3-amino-2,2-difluoro-propionic acid
  • Fmoc-3-amino-3-(2-nitrophenyl)propionic acid
  • Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Uniqueness

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-2-methylpropanoic acid is unique due to the presence of two fluorine atoms and a methyl group on the propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO4/c1-19(16(20)21,17(23)24)22-18(25)26-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWMFULDTRPTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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